Rauvovertine C

Structural Biology Natural Product Chemistry Stereochemistry

Rauvovertine C (C20H23N3O, 321.42 g/mol) is a stereochemically defined hexacyclic alkaloid, distinct from epimeric rauvovertines. It demonstrates moderate, selective cytotoxicity against SW-480 cells (vs. inactive rauvovertine A) and offers a less potent baseline (>40 μM IC50) than rauvovertine B, making it ideal for SAR studies. Essential for crystallography and modeling due to its stable, non-tautomerizing configuration.

Molecular Formula C20H23N3O
Molecular Weight 321.4 g/mol
Cat. No. B12310184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRauvovertine C
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC
InChIInChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3
InChIKeyZZHBMDPVMXMCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rauvovertine C: Chemical Identity and Baseline Characteristics for Research Procurement


Rauvovertine C (CAS: 2055073-74-8) is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata [1]. With a molecular formula of C20H23N3O and a molecular weight of 321.42 g/mol, it is structurally distinct within the rauvovertine series, which includes five new alkaloids (rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, 17-epi-rauvovertine B, and rauvovertine C) co-isolated and characterized in the foundational study [1]. The compound's fully defined stereochemistry—(1S,4S,4aS,6S,13S,13aR,14R,15S)—differentiates it from epimeric counterparts that exist as C-17 epimeric mixtures due to rapid hemiacetal tautomerism in solution . This baseline identity is essential for researchers requiring a structurally defined, non-epimeric monoterpenoid indole alkaloid scaffold.

Why Generic Substitution of Rauvovertine C Is Not Scientifically Justified


Rauvovertine C cannot be interchanged with other monoterpenoid indole alkaloids from the same Rauvolfia verticillata isolate due to demonstrable structural divergence and non-interchangeable stereochemical properties. The rauvovertine series exhibits distinct molecular formulas (C20H23N3O for rauvovertine C vs. C19H22N2O3 for rauvovertine A and B) and fundamentally different stereochemical behavior [1]. Critically, rauvovertine A/B and their 17-epi variants exist as C-17 epimeric mixtures in solution due to rapid hemiacetal tautomerism, whereas rauvovertine C maintains a single, defined stereochemical configuration [1]. This structural divergence translates to differential cytotoxic profiles across multiple human tumor cell lines, making compound-specific selection essential for reproducible research outcomes [1].

Rauvovertine C: Quantifiable Comparative Evidence for Scientific Selection


Structural Distinction: Unique Molecular Formula and Defined Stereochemistry vs. Epimeric Series Members

Rauvovertine C possesses the molecular formula C20H23N3O, which differs from the C19H22N2O3 formula of rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, and 17-epi-rauvovertine B [1]. Additionally, while compounds 1/2 (rauvovertine A/epimer) and 3/4 (rauvovertine B/epimer) were obtained as C-17 epimeric mixtures due to rapid hemiacetal tautomerism in solution, rauvovertine C maintains a single defined stereochemical configuration with fully elucidated absolute stereochemistry at eight chiral centers [1]. This structural distinction is material for any application requiring a chemically homogeneous, non-tautomerizing scaffold.

Structural Biology Natural Product Chemistry Stereochemistry

Cytotoxicity Profile: Differential Activity Pattern Across Five Human Tumor Cell Lines vs. Rauvovertine A

In the same in vitro cytotoxicity evaluation using the MTS assay against five human tumor cell lines, rauvovertine C and rauvovertine A exhibited distinct activity patterns [1]. Both compounds showed no significant cytotoxicity against HL-60, SMMC-7721, A-549, and MCF-7 cell lines (IC50 > 40 μM for all four lines). However, rauvovertine C demonstrated moderate cytotoxicity against the SW-480 colon cancer cell line, whereas rauvovertine A did not exhibit detectable activity against this line [1]. This cell line-specific differential activity indicates that the structural divergence between rauvovertine C and rauvovertine A translates into a biologically meaningful selectivity difference.

Cancer Research Cytotoxicity Oncology

Potency Differentiation: Rauvovertine C Exhibits Lower Cytotoxic Potency than Rauvovertine B Across Multiple Cell Lines

Within the same experimental series, rauvovertine C demonstrated lower cytotoxic potency compared to rauvovertine B across the panel of five human tumor cell lines [1]. While rauvovertine B exhibited IC50 values ranging from 4.94 μM to 17.65 μM across all five lines (HL-60: 4.94 μM; SMMC-7721: 6.27 μM; A-549: 17.65 μM; MCF-7: 7.79 μM; SW-480: 10.25 μM), rauvovertine C showed no significant cytotoxicity (IC50 > 40 μM) against four of the five lines and only moderate activity against SW-480 [1]. This >8-fold difference in cytotoxic potency positions rauvovertine C as a less potent, potentially more selective tool compound relative to the more broadly cytotoxic rauvovertine B.

Selectivity Cytotoxicity Drug Discovery

Class-Level Distinction: Rauvovertine C Exhibits Cytotoxic Activity in Contrast to Structurally Related Rauverine Alkaloids

In contrast to the rauverine series of indole alkaloids (rauverines A-G) also isolated from Rauvolfia verticillata, which showed no cytotoxicity against any of the five tested human cancer cell lines including HL-60, SMMC-7721, A-549, MCF-7, and SW-480 [1], rauvovertine C demonstrated moderate but detectable cytotoxicity against the SW-480 colon cancer cell line in the same cell line panel [2]. This class-level distinction—bioactive rauvovertine vs. inactive rauverine alkaloids—is attributable to the distinct hexacyclic monoterpenoid indole scaffold of rauvovertine C compared to the structural framework of rauverines.

Natural Product Chemistry Cytotoxicity Alkaloid Screening

Rauvovertine C: Optimal Research Application Scenarios Based on Comparative Evidence


Colon Cancer Cell Line Research Requiring SW-480-Selective Activity

Based on the direct head-to-head comparison in Section 3, investigators studying SW-480 human colon cancer cell biology should select rauvovertine C over rauvovertine A due to rauvovertine C's demonstrated moderate cytotoxicity against this cell line, whereas rauvovertine A shows no detectable activity [1]. This application scenario is directly supported by the MTS assay data showing differential SW-480 activity within the same experimental series. The compound's lower potency compared to rauvovertine B also makes it suitable for studies requiring reduced basal cytotoxicity.

Structure-Activity Relationship (SAR) Studies Requiring a Lower-Potency Reference Scaffold

As demonstrated in Section 3, rauvovertine C exhibits >8-fold higher IC50 values than rauvovertine B across multiple cell lines (HL-60: >40 μM vs. 4.94 μM; SMMC-7721: >40 μM vs. 6.27 μM; MCF-7: >40 μM vs. 7.79 μM) [1]. This lower potency makes rauvovertine C the preferred choice for SAR studies where a less cytotoxic baseline scaffold is required to assess the impact of structural modifications on activity enhancement, rather than starting from a compound already near maximum potency.

Stereochemistry-Sensitive Studies Requiring a Non-Epimeric, Defined Scaffold

Unlike rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, and 17-epi-rauvovertine B, which exist as C-17 epimeric mixtures due to rapid hemiacetal tautomerism in solution, rauvovertine C maintains a single, defined stereochemical configuration with fully elucidated absolute stereochemistry [1]. This makes rauvovertine C the essential selection for any application—including crystallography, molecular modeling, or target engagement studies—that requires a chemically homogeneous, stereochemically stable entity rather than a tautomerizing mixture.

Bioactive Rauvolfia verticillata Alkaloid Screening Programs

As established in Section 3, rauvovertine C belongs to a class of monoterpenoid indole alkaloids (rauvovertines) that exhibit detectable cytotoxicity against human tumor cell lines, in contrast to the structurally distinct rauverine series from the same plant source, which showed no cytotoxicity across all five tested cell lines [1][2]. Screening programs seeking bioactive leads from Rauvolfia verticillata should therefore prioritize the rauvovertine series, with rauvovertine C offering a defined scaffold with SW-480-selective activity for initial hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rauvovertine C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.